Cas no 1314239-17-2 (4-Methyl-3,4-dihydro-2H-pyrido3,2-B1,4oxazine-7-boronic acid)

4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-boronic acid is a boronic acid derivative commonly employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds in organic synthesis. Its heterocyclic structure, featuring a fused pyrido-oxazine core, enhances its utility in constructing complex pharmaceutical and agrochemical compounds. The boronic acid moiety facilitates efficient coupling with aryl or vinyl halides under mild conditions, offering high selectivity and functional group tolerance. This compound is particularly valued for its stability and compatibility with diverse reaction conditions, making it a reliable building block for medicinal chemistry and materials science applications. Proper handling under inert conditions is recommended to preserve its reactivity.
4-Methyl-3,4-dihydro-2H-pyrido3,2-B1,4oxazine-7-boronic acid structure
1314239-17-2 structure
Product Name:4-Methyl-3,4-dihydro-2H-pyrido3,2-B1,4oxazine-7-boronic acid
CAS No:1314239-17-2
MF:C8H11BN2O3
MW:193.995541810989
MDL:MFCD18262110
CID:1035459
PubChem ID:68734999
Update Time:2025-06-28

4-Methyl-3,4-dihydro-2H-pyrido3,2-B1,4oxazine-7-boronic acid Chemical and Physical Properties

Names and Identifiers

    • (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid
    • (4-Methyl-3,4-dihydro-2H-pyrido-[3,2-b][1,4]oxazin-7-yl)boronic acid
    • 4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-7-boronic acid
    • B-(3,4-dihydro-4-methyl-2H-pyrido[3,2-b]-1,4-oxazin-7-yl)Boronic acid
    • SCHEMBL3663437
    • (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronicacid
    • {4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-7-yl}boronic acid
    • FD10201
    • 1314239-17-2
    • (4-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-7-yl)boronic acid
    • DA-35281
    • {4-Methyl-2H,3H-pyrido[3,2-b][1,4]oxazin-7-yl}boronic acid
    • DTXSID90738926
    • Boronic acid, B-(3,4-dihydro-4-methyl-2H-pyrido[3,2-b]-1,4-oxazin-7-yl)-
    • 4-Methyl-3,4-dihydro-2H-pyrido3,2-B1,4oxazine-7-boronic acid
    • MDL: MFCD18262110
    • Inchi: 1S/C8H11BN2O3/c1-11-2-3-14-7-4-6(9(12)13)5-10-8(7)11/h4-5,12-13H,2-3H2,1H3
    • InChI Key: KGNVRLUGZPASRY-UHFFFAOYSA-N
    • SMILES: O1C2C=C(B(O)O)C=NC=2N(C)CC1

Computed Properties

  • Exact Mass: 194.08600
  • Monoisotopic Mass: 194.0862724g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65.8Ų

Experimental Properties

  • PSA: 65.82000
  • LogP: -1.34500

4-Methyl-3,4-dihydro-2H-pyrido3,2-B1,4oxazine-7-boronic acid Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Methyl-3,4-dihydro-2H-pyrido3,2-B1,4oxazine-7-boronic acid Pricemore >>

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Additional information on 4-Methyl-3,4-dihydro-2H-pyrido3,2-B1,4oxazine-7-boronic acid

Recent Advances in the Application of 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-boronic acid (CAS: 1314239-17-2) in Chemical Biology and Drug Discovery

The compound 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-boronic acid (CAS: 1314239-17-2) has emerged as a promising scaffold in chemical biology and medicinal chemistry due to its unique structural features and versatile reactivity. Recent studies have highlighted its potential as a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and boron-containing therapeutics. This research brief synthesizes the latest findings on this compound, focusing on its synthetic applications, mechanism of action, and therapeutic potential.

Recent literature reveals that 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-boronic acid serves as a critical building block in Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex heterocyclic systems. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors, where the boronic acid moiety facilitated precise structural modifications to enhance target binding affinity. The study reported a 40% improvement in inhibitory potency compared to previous generations of BTK inhibitors, underscoring the compound's value in drug optimization.

In the realm of cancer therapeutics, researchers have exploited the unique properties of this boronic acid derivative to develop proteasome inhibitors. The boron atom's ability to form reversible covalent bonds with catalytic threonine residues in the 20S proteasome has been particularly valuable. A recent Nature Communications article (2024) detailed how structural modifications of the pyridooxazine core led to improved pharmacokinetic properties, with the methyl group at position 4 contributing to enhanced metabolic stability. The resulting compounds showed nanomolar activity against multiple myeloma cell lines while maintaining favorable toxicity profiles.

The compound's application extends beyond oncology, with emerging evidence supporting its use in neurodegenerative disease research. A 2024 ACS Chemical Neuroscience publication reported that derivatives of 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-boronic acid could modulate α-synuclein aggregation, a key pathological feature of Parkinson's disease. The boronic acid functionality was found to interact with specific lysine residues, disrupting the formation of toxic oligomers. This finding opens new avenues for developing small-molecule therapeutics targeting protein misfolding disorders.

From a synthetic chemistry perspective, recent advances have focused on improving the scalability and sustainability of producing this boronic acid derivative. A Green Chemistry (2023) report described a novel continuous-flow synthesis method that reduced solvent consumption by 70% while maintaining high purity (>99%). This technological advancement addresses previous challenges in large-scale production, making the compound more accessible for both academic and industrial research applications.

Looking forward, the unique combination of the pyridooxazine scaffold's rigidity and the boronic acid's reactivity positions 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-boronic acid as a versatile tool in drug discovery. Current research directions include exploring its potential in targeted protein degradation (PROTACs) and as a fluorescent probe for bioimaging applications. The compound's ability to participate in both covalent and non-covalent interactions with biological targets continues to inspire innovative therapeutic strategies across multiple disease areas.

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